molecular formula C21H25FN6O2S B2711670 6-(tert-butylthio)-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 1040638-60-5

6-(tert-butylthio)-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Cat. No. B2711670
CAS RN: 1040638-60-5
M. Wt: 444.53
InChI Key: KBWFDZNVBJOSAP-UHFFFAOYSA-N
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Description

6-(tert-butylthio)-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C21H25FN6O2S and its molecular weight is 444.53. The purity is usually 95%.
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Scientific Research Applications

Antihistaminic and Anti-inflammatory Applications

A study by Gyoten et al. (2003) synthesized and evaluated a series of [1, 2, 4]triazolo[1, 5-b]pyridazines and imidazo[1, 2-b]pyridazines for antihistaminic activity and inhibitory effect on eosinophil infiltration. These compounds exhibited both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis, with one compound, TAK-427, undergoing clinical trials for atopic dermatitis and allergic rhinitis due to its dual antihistaminic and anti-inflammatory activities (Gyoten et al., 2003).

Structural and Biological Evaluation

Sanjeevarayappa et al. (2015) synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate and evaluated its structure through spectroscopic evidence and X-ray diffraction. The compound showed moderate anthelmintic activity and was further characterized for its potential in vitro antibacterial applications (Sanjeevarayappa et al., 2015).

Antagonist Activity for Therapeutic Applications

Watanabe et al. (1992) prepared a series of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives with 5-HT2 and alpha 1 receptor antagonist activity. These compounds, particularly one with potent 5-HT2 antagonist activity, were evaluated for their potential therapeutic applications in treating conditions related to serotonin receptor activity (Watanabe et al., 1992).

Anti-diabetic Drug Development

Bindu et al. (2019) investigated triazolo-pyridazine-6-yl-substituted piperazines for their Dipeptidyl peptidase-4 (DPP-4) inhibition potential, aiming to develop them as anti-diabetic medications. This study highlights the insulinotropic activities and potential antioxidant properties of these compounds, marking significant steps towards novel anti-diabetic drug development (Bindu et al., 2019).

Cardiovascular Agent Development

Sato et al. (1980) synthesized and evaluated 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems for their coronary vasodilating and antihypertensive activities. Among these, a compound was identified as a promising potential cardiovascular agent, demonstrating potent coronary vasodilating activity and equipotent antihypertensive activity compared to known drugs (Sato et al., 1980).

properties

IUPAC Name

6-tert-butylsulfanyl-2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN6O2S/c1-21(2,3)31-18-9-8-17-23-27(20(30)28(17)24-18)14-19(29)26-12-10-25(11-13-26)16-6-4-15(22)5-7-16/h4-9H,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWFDZNVBJOSAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=NN2C(=NN(C2=O)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(tert-butylthio)-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

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